5-Hydroxyindole-3-acetamide

Description

Molecular Definition and Indole (B1671886) Scaffold Significance in Bioactive Compounds

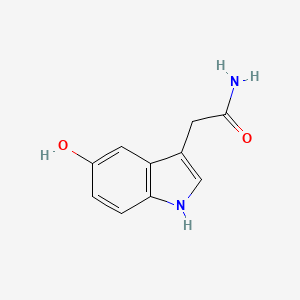

5-Hydroxyindole-3-acetamide is an organic compound belonging to the indole family. Its structure is characterized by an indole nucleus, which is a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring. Specifically, it features a hydroxyl (-OH) group at the 5th position of the indole ring and an acetamide (B32628) (-CH₂CONH₂) group attached to the 3rd position. This compound is recognized for its structural similarity to key neurochemicals like serotonin (B10506), making it a subject of interest in biochemical research. chemimpex.com

The indole scaffold is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic. nih.govwisdomlib.org It is often described as a 'privileged structure' in medicinal chemistry, as its framework can interact with a wide array of biological receptors. researchgate.net This versatility arises from the indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with protein targets. nih.gov The fusion of the electron-rich pyrrole ring with the benzene ring creates a planar, aromatic system that serves as a template for designing compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netrjpn.org Many influential drugs, such as the anti-inflammatory indomethacin (B1671933) and the migraine medication sumatriptan, feature the indole core, highlighting its profound importance in drug discovery. researchgate.netbohrium.com

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.1986 g/mol hmdb.ca |

| IUPAC Name | 2-(5-hydroxy-1H-indol-3-yl)acetamide |

| Synonyms | 5-Hydroxyindoleacetamide chemimpex.com |

| Structure | A bicyclic structure with a benzene ring fused to a pyrrole ring, a hydroxyl group at position 5, and an acetamide group at position 3. |

Historical Trajectories and Foundational Contributions in Indole Research

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. rjpn.org The journey began in the mid-19th century, culminating in 1866 when Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. bhu.ac.inwikipedia.org This foundational work laid the groundwork for understanding the structure and reactivity of this crucial heterocyclic system. wikipedia.org

A pivotal moment in indole chemistry was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer. This reaction, which involves the cyclization of arylhydrazones, became one of the most widely used methods for preparing substituted indoles and remains a cornerstone of heterocyclic synthesis today. bhu.ac.inwikipedia.org Throughout the 20th century, research intensified as the indole nucleus was identified in a vast number of important natural products, including the essential amino acid tryptophan, plant hormones like indole-3-acetic acid, and numerous complex alkaloids. researchgate.netwikipedia.org The development of other synthetic methods, such as the Reissert, Madelung, and Nenitzescu syntheses, further expanded the chemist's toolkit for accessing diverse indole derivatives, including the 5-hydroxyindoles. bhu.ac.inresearchgate.net

Table 2: Foundational Milestones in Indole Research

| Year | Contribution | Significance |

|---|---|---|

| 1866 | Adolf von Baeyer accomplishes the first synthesis of indole from oxindole. rjpn.orgbhu.ac.in | Established the fundamental structure and initiated the field of indole chemistry. |

| 1869 | Baeyer proposes the correct chemical structure for indole. wikipedia.org | Provided the accurate structural framework for future research. |

| 1883 | Emil Fischer develops the Fischer indole synthesis. wikipedia.org | Became a versatile and widely adopted method for synthesizing a vast range of indole derivatives. |

| 1930s | The indole nucleus is identified in crucial biomolecules like tryptophan and plant auxins. wikipedia.org | Broadened the significance of indoles from chemical curiosities to vital components of biological systems. |

Position within the Broader Indoleamine Chemical Landscape

This compound is a member of the indoleamine family, a class of compounds that includes an indole ring connected to an ethylamine (B1201723) side chain or a closely related structure. This family is of immense biological importance, encompassing key neurotransmitters and hormones that regulate a wide range of physiological processes.

The most prominent indoleamine is serotonin (5-hydroxytryptamine), a critical neurotransmitter involved in mood, sleep, and appetite. This compound shares a close structural relationship with serotonin, featuring the same 5-hydroxyindole (B134679) core. chemimpex.com It is also structurally related to other significant indole compounds. For instance, it is an amide derivative of 5-hydroxyindole-3-acetic acid (5-HIAA), the primary metabolite of serotonin, which is often measured clinically to assess serotonin levels. medchemexpress.comwikipedia.orgglpbio.com While indole-3-acetamide (B105759) itself is an intermediate in the biosynthesis of the plant hormone indole-3-acetic acid, the 5-hydroxy variant holds a distinct position within the metabolic pathways of animal neurochemistry. researchgate.netcaymanchem.com Its existence within the complex network of tryptophan metabolism underscores the chemical diversity and functional specialization of indole-based molecules in biology. nih.govresearchgate.net

Table 3: Comparison of Related Indoleamines

| Compound | Structure | Key Role |

|---|---|---|

| This compound | 5-hydroxyindole ring with a C3-acetamide group. | A chemical compound studied for its relationship to serotonin and its metabolites. chemimpex.com |

| Serotonin (5-Hydroxytryptamine) | 5-hydroxyindole ring with a C3-ethylamine group. | A primary neurotransmitter in the central nervous system. nih.gov |

| 5-Hydroxyindole-3-acetic acid (5-HIAA) | 5-hydroxyindole ring with a C3-acetic acid group. | The main metabolic breakdown product of serotonin. wikipedia.org |

| Melatonin (N-acetyl-5-methoxytryptamine) | 5-methoxyindole ring with a C3-N-acetylethylamine group. | A hormone primarily involved in regulating the sleep-wake cycle. nih.gov |

| Tryptophan | Indole ring with a C3-alanine group. | An essential amino acid and the biosynthetic precursor to serotonin and other indoleamines. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-10(14)3-6-5-12-9-2-1-7(13)4-8(6)9/h1-2,4-5,12-13H,3H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRZQRWKBWNBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293157 | |

| Record name | 5-HYDROXYINDOLE-3-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5933-27-7, 103404-85-9 | |

| Record name | NSC87515 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-HYDROXYINDOLE-3-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Production of 5 Hydroxyindole 3 Acetamide

Tryptophan-Dependent Biosynthetic Pathways

The primary route for the biosynthesis of indole-3-acetamide (B105759) (IAM) and its hydroxylated derivatives is the Indole-3-acetamide (IAM) pathway. This pathway is a two-step process that converts tryptophan to IAA, with IAM as a key intermediate.

The IAM pathway is a well-characterized route for the production of the plant hormone indole-3-acetic acid (IAA) in various bacteria. The pathway begins with the amino acid L-tryptophan. In the first step, tryptophan is converted directly to indole-3-acetamide (IAM). This reaction is followed by the hydrolysis of IAM to produce indole-3-acetic acid (IAA) and ammonia (B1221849). While the pathway is primarily known for IAA synthesis, the intermediate IAM can be a substrate for further enzymatic modifications, or in some cases, the pathway can utilize hydroxylated precursors like 5-hydroxytryptophan (B29612).

An enzyme isolated from Pseudomonas savastanoi has shown the capability to utilize 5-hydroxytryptophan as a substrate, converting it to what is presumed to be 5-hydroxyindole-3-acetamide, albeit at a reduced rate compared to tryptophan. This suggests a direct mechanism for the formation of this compound through a modification of the canonical IAM pathway.

Two key enzymes govern the IAM pathway: Tryptophan 2-monooxygenase (IaaM) and Indole-3-acetamide hydrolase (IaaH).

Tryptophan 2-monooxygenase (IaaM): This enzyme, encoded by the iaaM gene, catalyzes the initial conversion of L-tryptophan to indole-3-acetamide. The reaction involves the incorporation of one molecule of oxygen, leading to the oxidative decarboxylation of tryptophan. Research on the enzyme from Pseudomonas savastanoi has indicated that it can also act on 5-hydroxytryptophan, suggesting its role in the direct production of this compound from this precursor.

Indole-3-acetamide Hydrolase (IaaH): Encoded by the iaaH gene, this enzyme is responsible for the second step in the pathway, the hydrolysis of indole-3-acetamide to indole-3-acetic acid. IaaH is an amidase that cleaves the amide bond of IAM, releasing IAA and ammonia. For this compound to be an intermediate in a pathway leading to 5-hydroxyindole-3-acetic acid (5-HIAA), a similar hydrolase would be required to act on the hydroxylated amide.

The genes for both IaaM and IaaH have been identified in a variety of bacteria, often located together on plasmids or on the bacterial chromosome, indicating their coordinated function in this biosynthetic pathway.

| Enzyme | Gene | Substrate(s) | Product(s) | Organism(s) |

| Tryptophan 2-monooxygenase | iaaM | L-Tryptophan, 5-Hydroxytryptophan | Indole-3-acetamide, this compound | Pseudomonas savastanoi, Burkholderia pyrrocinia |

| Indole-3-acetamide Hydrolase | iaaH | Indole-3-acetamide | Indole-3-acetic acid | Pseudomonas savastanoi, Burkholderia pyrrocinia |

Microbial Biosynthesis of this compound

Microorganisms, particularly fungi and bacteria, are known producers of a wide array of indole (B1671886) compounds, including this compound. These organisms utilize diverse enzymatic machinery to modify tryptophan and related molecules.

The fungus Aspergillus niger has been identified as capable of producing this compound through biotransformation. In laboratory settings, when fed with tryptamine (B22526), Aspergillus niger was able to convert it into this compound. This suggests the presence of enzymes in this fungus that can hydroxylate the indole ring at the 5-position and subsequently modify the side chain to an acetamide (B32628) group. This bioconversion highlights the metabolic versatility of fungi in producing modified indole compounds.

Several bacterial species are well-known for their production of the auxin IAA via the IAM pathway, and their enzymatic machinery is relevant to the synthesis of this compound.

Pseudomonas savastanoi : This bacterium is a model organism for studying the IAM pathway. The IaaM enzyme from P. savastanoi has been shown to have activity towards 5-hydroxytryptophan, indicating a potential route for the direct synthesis of this compound. The production of IAA and its intermediates, including IAM, is a key factor in the pathogenicity of this bacterium, causing gall formation on olive and oleander plants.

Burkholderia pyrrocinia : This plant growth-promoting bacterium also utilizes the IAM pathway for IAA synthesis. Studies have detected the presence of IAA and its intermediate, IAM, in the fermentation broth of B. pyrrocinia JK-SH007. The genes for tryptophan 2-monooxygenase and indoleacetamide hydrolase have been identified and their activity confirmed in this strain. While direct evidence for the production of this compound is not prominent, the presence of the necessary enzymatic pathway suggests the potential for its synthesis if a hydroxylated precursor is available.

| Microorganism | Biosynthetic Pathway/Process | Precursor | Product |

| Aspergillus niger | Biotransformation | Tryptamine | This compound |

| Pseudomonas savastanoi | IAM Pathway (potential) | 5-Hydroxytryptophan | This compound |

| Burkholderia pyrrocinia | IAM Pathway | Tryptophan | Indole-3-acetamide |

Cross-Pathway Interactions within Indole-3-acetic Acid (IAA) Metabolism

The biosynthesis of this compound does not occur in isolation but is part of a complex network of tryptophan metabolism that produces various indole compounds, including the major plant auxin, IAA. In microorganisms, several tryptophan-dependent pathways for IAA synthesis have been identified, including the IAM pathway, the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (TAM) pathway, and the indole-3-acetonitrile (B3204565) (IAN) pathway.

These pathways can coexist and interact within a single organism. For instance, intermediates from one pathway may be shunted into another. The compound indole-3-acetamide itself is a key node in this network. In the context of 5-hydroxyindole (B134679) compounds, the initial hydroxylation of tryptophan to 5-hydroxytryptophan is a critical step. This is the rate-limiting step in the synthesis of serotonin (B10506) in animals. In microorganisms capable of this hydroxylation, the resulting 5-hydroxytryptophan could potentially be channeled into the IAM pathway via the action of Tryptophan Monooxygenase (IaaM) to produce this compound.

The existence of multiple pathways for indole compound synthesis suggests a robust and flexible metabolic system that allows microorganisms to produce a variety of signaling molecules and phytohormones to interact with their environment and host organisms. The production of hydroxylated derivatives like this compound expands this chemical repertoire.

Bioconversion of Related Indole Derivatives to this compound

The microbial transformation of indole compounds serves as a versatile method for producing a range of industrially valuable chemicals. Research has demonstrated that certain microorganisms can effectively convert related indole derivatives into this compound through enzymatic processes. This bioconversion approach offers an alternative to conventional chemical syntheses, often leveraging milder reaction conditions.

A notable example of this is the biotransformation of tryptamine by the fungus Aspergillus niger. researchgate.net In studies investigating the capacity of fungi to modify the chemical structure of indole compounds, Aspergillus niger was shown to successfully transform tryptamine into this compound. researchgate.net This conversion represents an oxidation reaction, highlighting the fungus's ability to perform industrially attractive chemical modifications. The study underscored the versatility of microorganisms as biocatalysts for complex reactions involving the indole nucleus. researchgate.net

The research findings on the bioconversion of tryptamine are summarized in the table below.

| Microorganism | Substrate | Product | Reaction Type | Reference |

| Aspergillus niger | Tryptamine | This compound | Oxidation | researchgate.net |

Analytical Chemistry Methodologies for 5 Hydroxyindole 3 Acetamide and Analogues

Advanced Chromatographic Techniques for Separation and Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the cornerstones for the separation and quantification of 5-Hydroxyindole-3-acetamide. These techniques offer high resolution and, when combined with appropriate detectors, can achieve the low detection limits required for biological samples.

HPLC with electrochemical detection (HPLC-ECD) is a highly sensitive method for the analysis of electroactive compounds like this compound. This technique exploits the inherent ability of the 5-hydroxyindole (B134679) group to be oxidized at a specific potential, allowing for selective and sensitive detection.

A common approach involves reversed-phase HPLC to separate this compound from other endogenous compounds. The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that is optimized to ensure the proper retention and separation of the analytes.

In a study detailing the simultaneous determination of several 5-hydroxyindoles, including this compound, a reversed-phase liquid chromatography method was utilized. The separation was achieved within 40 minutes under isocratic elution conditions using a 250 mM acetate (B1210297) buffer/acetonitrile (95:5, v/v) mobile phase at a pH of 6.5. ijrpr.com

Table 1: HPLC-ECD Parameters for the Analysis of 5-Hydroxyindoles

| Parameter | Value |

| Column | Reversed-phase C18 |

| Mobile Phase | 250 mM Acetate Buffer/Acetonitrile (95:5, v/v) |

| pH | 6.5 |

| Elution Mode | Isocratic |

| Run Time | 40 minutes |

| Detection | Electrochemical |

This table presents typical parameters for the HPLC separation of 5-hydroxyindoles, including this compound.

LC-MS/MS has become a preferred method for the quantification of a wide range of compounds in biological matrices due to its high selectivity and sensitivity. ijrpr.com This technique combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry. For this compound, LC-MS/MS offers the advantage of distinguishing it from structurally similar compounds and providing accurate quantification even at very low concentrations.

The development of an LC-MS/MS method involves optimizing the chromatographic conditions to achieve good peak shape and separation, as well as fine-tuning the mass spectrometer parameters for selective and sensitive detection. This includes selecting the appropriate ionization source (e.g., electrospray ionization - ESI) and optimizing the collision energy for the fragmentation of the parent ion into specific product ions.

A versatile validated method for the analysis of serotonin (B10506) and related compounds in urine using LC-MS/MS has been developed, demonstrating the applicability of this technique for quantifying indoleamines. nih.gov Such methods typically achieve excellent limits of detection (LOD) and limits of quantitation (LOQ), often in the nanomolar range. nih.gov Recoveries for related compounds have been reported in the range of 91-107%. nih.gov

Table 2: Representative LC-MS/MS Parameters for Indoleamine Analysis

| Parameter | Description |

| Separation | Reversed-phase Liquid Chromatography |

| Ionization | Electrospray Ionization (ESI) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| LODs | 8.8-18.2 nmol/L for related compounds nih.gov |

| LOQs | 29.4-55.7 nmol/L for related compounds nih.gov |

| Recovery | 91-107% for related compounds nih.gov |

This table summarizes typical parameters and performance characteristics of LC-MS/MS methods for the analysis of indoleamines.

Sample Preparation Strategies for Diverse Biological Matrices

The analysis of this compound in biological matrices such as plasma, urine, and brain tissue presents a significant challenge due to the complexity of these samples. nih.gov Effective sample preparation is therefore a critical step to remove interfering substances, such as proteins and salts, and to concentrate the analyte of interest.

Commonly employed sample preparation techniques for indoleamines include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. nih.gov The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. It is effective for separating analytes from interfering substances based on their differential solubility.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. It utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. The analyte is then eluted with a suitable solvent.

The choice of sample preparation method depends on the specific biological matrix, the concentration of the analyte, and the analytical technique being used. For instance, a simple protein precipitation might be sufficient for a high-concentration sample analyzed by LC-MS/MS, while a more rigorous SPE cleanup may be necessary for low-concentration samples or when using less selective detection methods.

Electrochemical and Fluorescent Derivatization Approaches for Enhanced Detection Sensitivity

To further enhance the sensitivity and selectivity of the analysis of this compound, derivatization techniques can be employed. Derivatization involves chemically modifying the analyte to introduce a moiety that is more readily detectable by electrochemical or fluorescence detectors.

One highly sensitive and selective method for the determination of 5-hydroxyindoles, including this compound, involves post-column electrochemical derivatization followed by fluorescence detection. ijrpr.com In this approach, the separated 5-hydroxyindoles are subjected to electrochemical oxidation with benzylamine (B48309) to produce their corresponding fluorescent derivatives. ijrpr.com These derivatives are then detected spectrofluorometrically. ijrpr.com This method has been shown to achieve detection limits in the femtomole range. ijrpr.com

Table 3: Derivatization and Detection Parameters for 5-Hydroxyindoles

| Parameter | Description |

| Derivatization Method | Post-column electrochemical oxidation with benzylamine ijrpr.com |

| Detection Method | Fluorescence Detection ijrpr.com |

| Excitation Wavelength | 345 nm ijrpr.com |

| Emission Wavelength | 480 nm ijrpr.com |

| Detection Limits | 3.2–180 fmol per 20-µL injection ijrpr.com |

This table outlines the parameters for a sensitive derivatization and detection method for 5-hydroxyindoles, including this compound.

The use of derivatizing agents such as 1,2-diphenylethylenediamine (DPE) has also been reported for the pre-column derivatization of 5-hydroxyindoles, resulting in highly fluorescent and stable benzoxazole (B165842) derivatives. nih.gov These derivatives can then be separated by reversed-phase HPLC and detected with high sensitivity. nih.gov

Biological Functionality and Interkingdom Signaling of 5 Hydroxyindole 3 Acetamide

Roles in Microbial Physiological Processes and Growth Regulation

Currently, there is a lack of specific research in the public domain detailing the direct effects of 5-Hydroxyindole-3-acetamide on microbial physiological processes or growth regulation. However, the metabolic pathway for a related compound, indole-3-acetamide (B105759) (IAM), is recognized in various microorganisms. In many bacteria and fungi, tryptophan is converted to IAM by the enzyme tryptophan monooxygenase, which is then hydrolyzed to produce indole-3-acetic acid (IAA), a significant auxin hormone that regulates plant growth. mdpi.com This pathway suggests that microorganisms possess the enzymatic machinery to produce and process acetamide (B32628) derivatives of indoles, but the specific regulatory function of the 5-hydroxy variant on the microbes themselves remains to be elucidated.

Chemical Communication and Signaling Mechanisms in Microbiomes

Indole (B1671886) and its derivatives are well-established signaling molecules within microbial communities, mediating interactions between different bacterial species and influencing host physiology. globalrph.com These molecules can affect biofilm formation, drug resistance, and virulence in various bacteria. While it is plausible that this compound participates in this complex chemical communication network, direct evidence of its role as a specific signaling molecule in microbiomes is not yet available in the reviewed literature.

Modulation of Host-Microbe Metabolic Interactions

The interaction between microbial metabolites and host systems is a critical area of research. Indole compounds derived from the microbial catabolism of tryptophan are known to significantly influence host physiology through various receptor-mediated pathways.

Tryptophan Catabolism and Metabolite Dynamics

Tryptophan metabolism is a complex process with several major branches, including the kynurenine (B1673888), serotonin (B10506), and indole pathways. youtube.comnih.gov The serotonin pathway begins with the hydroxylation of tryptophan to form 5-hydroxytryptophan (B29612), which is then converted to the neurotransmitter serotonin (5-hydroxytryptamine). youtube.comyoutube.com Separately, gut microbes can catabolize tryptophan into various indole derivatives, including indole-3-acetamide (IAM). bevital.no While the direct microbial production of this compound from 5-hydroxytryptophan is a chemically plausible pathway, it is not explicitly detailed in the current body of research. The presence of IAM as a recognized microbiota-derived tryptophan metabolite suggests that the necessary enzymatic pathways for producing such indole amides exist within the gut microbiome. bevital.no

| Compound Name | Receptor Target | Documented Effect |

| Indole-3-acetamide (IAM) | Aryl Hydrocarbon Receptor (AhR) | Suggested agonist activity, contributing to the regulation of the immune system and intestinal barrier function. nih.gov |

| Various Indole Derivatives | Aryl Hydrocarbon Receptor (AhR) | Act as ligands, modulating immune responses. manchester.ac.ukhksmp.comnih.gov |

| 5-Hydroxyindole-3-acetic acid (5-HIAA) | Aryl Hydrocarbon Receptor (AhR) | Identified as an AhR ligand that supports regulatory B cell function. nih.govmeduniwien.ac.at |

Other Potential Receptor Engagements (e.g., Pregnane X Receptor, Toll-like Receptor 4)

Beyond AhR, microbial indole metabolites can interact with other host receptors to modulate physiological responses.

Pregnane X Receptor (PXR): PXR is a nuclear receptor that primarily functions to sense foreign toxic substances and regulate their detoxification. wikipedia.orgnih.gov Several microbial indole metabolites have been identified as PXR ligands. embopress.orgnih.gov Notably, indole-3-acetamide has been suggested to be a PXR agonist, contributing to the regulation of mucosal integrity and anti-inflammatory responses. nih.gov There is no specific data available linking this compound to PXR activation.

Toll-like Receptor 4 (TLR4): TLR4 is a pattern recognition receptor crucial for the innate immune system's response to pathogens. explorationpub.com While some microbial metabolites can modulate TLR4 signaling, and studies have investigated indole-3-acetic acid's interaction with TLR4, there is currently no scientific literature suggesting that this compound directly engages with or modulates TLR4. nih.govnih.gov

Synthetic Chemistry and Derivatives of 5 Hydroxyindole 3 Acetamide for Mechanistic Investigations

De Novo Synthesis Strategies for 5-Hydroxyindole-3-acetamide

While this compound is a known metabolite, particularly in biosynthetic pathways converting tryptophan to indole-3-acetic acid, its de novo chemical synthesis is not extensively documented as a singular, established procedure. nih.govpnas.org However, its synthesis can be strategically approached by combining well-established methods for constructing the 5-hydroxyindole (B134679) core and subsequently installing the acetamide (B32628) side chain.

One of the most suitable methods for creating the 5-hydroxyindole scaffold is the Nenitzescu indole (B1671886) synthesis . This reaction involves the condensation of a benzoquinone with an active methylene (B1212753) compound, such as an ethyl 3-aminocrotonate derivative. acs.org By starting with 1,4-benzoquinone, the reaction can yield the core 5-hydroxyindole structure. acs.orgresearchgate.net

Once the 5-hydroxyindole-3-carboxylate ester is formed via the Nenitzescu reaction, a multi-step process can be employed to introduce the acetamide side chain:

Reduction: The ester group at the 3-position is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

Halogenation: The resulting alcohol is converted to an alkyl halide (e.g., a bromide or chloride) using an appropriate halogenating agent.

Nitrile Formation: The alkyl halide is then reacted with a cyanide salt, such as sodium cyanide, to form a nitrile (indole-3-acetonitrile).

Hydrolysis: Finally, controlled partial hydrolysis of the nitrile group yields the desired primary amide, this compound.

Alternatively, a more direct approach involves the amide coupling of 5-hydroxyindole-3-acetic acid. This precursor can be synthesized and then coupled with ammonia (B1221849) or a protected amine equivalent using a peptide coupling reagent. A common laboratory method for similar structures involves activating the carboxylic acid of indole-3-acetic acid with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a highly reactive acylimidazole intermediate. acs.orgnih.gov This intermediate then readily reacts with an amine source to form the acetamide bond. acs.orgnih.gov

Classic methods like the Fischer indole synthesis , which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone, can also be adapted to produce substituted indoles, although this route is more commonly used for generating diversity at other positions of the indole ring. thermofisher.comwikipedia.org

Derivatization and Analog Design for Structure-Activity Relationship (SAR) Studies

The this compound scaffold offers multiple positions for chemical modification to probe its interactions with biological targets and establish structure-activity relationships (SAR). Key points of derivatization include the indole nitrogen (N-1), the aromatic ring, and the acetamide side chain.

Indole Ring (Positions 2, 4, 6, 7): Introducing substituents on the benzene (B151609) or pyrrole (B145914) portion of the indole core can modulate electronic properties and provide additional interaction points with target proteins. For instance, studies on related 2-amino-5-hydroxyindoles have shown that introducing bulky aryl or arylpiperazinyl groups at the 2-position is essential for potent inhibition of the 5-lipoxygenase enzyme. nih.gov

Acetamide Side Chain: The acetamide moiety is a prime target for modification. Replacing the terminal NH₂ group with substituted anilines (N-arylacetamides) has been a successful strategy for creating analogs with diverse biological activities. In one study, a series of N-substituted indole-3-acetamides were synthesized and evaluated as α-amylase inhibitors. The nature and position of substituents on the N-phenyl ring had a significant impact on inhibitory potency, with halogenated and multi-substituted analogs showing the highest activity. nih.govnih.gov This highlights the importance of the N-substituent for tuning the molecule's biological function. Similarly, other studies have prepared N-substituted indole-3-acetamides to explore their antioxidant properties. nih.gov

The following table summarizes key SAR findings from studies on related indole structures.

| Scaffold Position Modified | Type of Modification | Observed Impact on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Acetamide Nitrogen | Substitution with various phenyl groups (e.g., chloro, methyl, methoxy) | Modulated inhibitory potency; 2,4-dichlorophenyl substitution resulted in the most active compound. | α-Amylase Inhibition | nih.gov |

| Indole C2-Position | Introduction of aryl/arylethylamino or 4-arylpiperazin-1-yl groups | Substitution was found to be essential for potent activity. | 5-Lipoxygenase Inhibition | nih.gov |

| Indole C3-Side Chain | Conversion of ester to carboxylic acid in N-substituted 5-hydroxyindole-3-carboxylates | Generally led to a decrease in cytotoxic activity against MCF-7 cells. | Anticancer (Cytotoxicity) | nih.gov |

| Acetamide Nitrogen | Substitution with various functional groups | Several derivatives showed very efficient antioxidant activity compared to alpha-tocopherol. | Antioxidant (Lipid Peroxidation) | nih.gov |

Utilization as a Chemical Scaffold for Probe Development

A chemical probe is a small molecule designed to selectively interact with a biological target, enabling the study of its function in a complex biological system. The this compound scaffold is an attractive starting point for developing such probes due to its inherent properties and chemical tractability.

The 5-hydroxyindole moiety itself is fluorescent, making it a valuable intrinsic chromophore for developing optical probes. researchgate.net This property can be exploited to monitor binding events to proteins or insertion into membranes without the need for a larger, potentially more disruptive fluorescent tag. researchgate.net

For applications requiring different optical properties or functionalities, the scaffold can be readily modified. Common strategies include:

Fluorescent Labeling: A fluorescent dye (fluorophore) can be covalently attached to the scaffold. This is often done by modifying the acetamide side chain or another accessible position on the indole ring. For example, indole derivatives have been functionalized with fluorophores like BODIPY and cyanine (B1664457) dyes to create high-affinity probes for visualizing sigma (σ) receptors in cells. nih.govacs.org

Photoaffinity Labeling: To irreversibly link a probe to its biological target for identification, a photoreactive group (e.g., a diazirine or benzophenone) can be incorporated into the molecule's structure. Upon irradiation with UV light, this group forms a highly reactive species that covalently bonds to nearby amino acid residues of the target protein. unimi.it

Affinity-Based Probes: An alkyne or azide (B81097) handle can be introduced into the structure. This "bioorthogonal" handle does not interfere with biological systems but allows for the specific attachment of a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) after the probe has bound to its target, a technique often used in chemical proteomics. unimi.it

The following table provides examples of how indole-based scaffolds are used in the development of chemical probes.

| Probe Type | Modification to Indole Scaffold | Biological Application | Reference |

|---|---|---|---|

| Fluorescent Probe | Functionalization with fluorophores such as Bodipy-TR, Cy-5, and Cy-7. | To enable the study and visualization of σ receptors via fluorescence-based techniques like confocal microscopy. | nih.govacs.org |

| Optical Probe | Utilized the intrinsic fluorescence of the 5-hydroxyindole (5HI) core. | To monitor protein binding and membrane phase transitions using fluorescence anisotropy. | researchgate.net |

| pH Sensor | Incorporation into a donor-π-acceptor (D-π-A) structure. | To detect changes in environmental pH through shifts in fluorescence emission. | mdpi.com |

| Photoaffinity Label | Incorporation of a photoreactive benzophenone (B1666685) group and an alkyne handle. | Designed for target engagement and identification of parasite enzymes (plasmepsins) in antimalarial drug discovery. | unimi.it |

Cellular and Molecular Interaction Profiles of 5 Hydroxyindole 3 Acetamide

Binding Affinity and Ligand-Receptor Dynamics (e.g., Serotonin (B10506) Receptors as a class of 5-hydroxyindole (B134679) targets)

The 5-hydroxyindole scaffold, a core component of 5-Hydroxyindole-3-acetamide, is a well-established pharmacophore that interacts with a variety of biological targets, most notably the serotonin (5-HT) receptors. nih.gov Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3) that are involved in a wide array of physiological and neurological processes. nih.govnih.gov The affinity of indole-based compounds for these receptors is highly dependent on the substitutions on the indole (B1671886) ring and the side chain.

While specific binding affinity data for this compound is not extensively detailed in the provided research, the behavior of structurally related indole alkaloids provides significant insight into potential ligand-receptor dynamics. For instance, studies on marine-derived indoleamines, such as N,N-dimethyltryptamine and its halogenated analogs, have demonstrated high nanomolar affinity for several serotonin receptor subtypes. researchgate.net The highest affinities for these related compounds were observed at the 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7 receptors. researchgate.net This suggests that the 5-hydroxyindole core of this compound could similarly position the molecule within the binding pockets of these receptors, with the acetamide (B32628) side chain influencing the specificity and strength of the interaction.

The binding of ligands to serotonin receptors typically occurs within a pocket formed by transmembrane helices. nih.gov The interactions are governed by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions with key amino acid residues. The indole nitrogen and the 5-hydroxy group are critical for these interactions, often forming hydrogen bonds that anchor the ligand in the receptor's orthosteric site. nih.gov Variations in the amino acid sequences across different 5-HT receptor subtypes account for the differential binding affinities observed for various indole-based ligands. nih.gov

Table 1: Binding Affinities of Selected Indoleamines at Human Serotonin (5-HT) Receptors This table presents data for compounds structurally related to this compound to illustrate the typical interaction profile of the indole scaffold with serotonin receptors. Data is expressed as Ki (nM).

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2B | 5-HT7 |

| N,N-dimethyltryptamine | 130 | 49 | 49 | 100 | 200 |

| 5-chloro-N,N-dimethyltryptamine | 31 | 63 | 63 | 31 | 42 |

| 5-bromo-N,N-dimethyltryptamine | 120 | 54 | 54 | 74 | 140 |

| 5-iodo-N,N-dimethyltryptamine | 170 | 48 | 48 | 130 | 200 |

| Source: Adapted from research on Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines. researchgate.net |

Intracellular Signaling Pathway Modulation

The interaction of 5-hydroxyindole compounds with serotonin receptors initiates a cascade of intracellular signaling events that vary depending on the specific receptor subtype and the G protein to which it couples. nih.gov For example, 5-HT1 and 5-HT5 receptor subtypes typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov In contrast, 5-HT4, 5-HT6, and 5-HT7 receptors couple to Gs proteins, which activate adenylyl cyclase and increase cAMP production. nih.gov

The 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C) couples to Gq/11 proteins. researchgate.net Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), modulating the function of numerous downstream proteins. mdpi.com

Furthermore, the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA), which is structurally related to this compound, has been identified as a systemic inhibitor of the RAS/MAPK signaling pathway. cancer.gov This indicates that indole metabolites can exert systemic effects on fundamental cellular signaling pathways involved in cell growth and proliferation. cancer.gov While direct evidence for this compound is pending, its structural similarity suggests it could potentially modulate these or other key intracellular signaling cascades.

Enzymatic Target Interactions and Inhibition/Activation Mechanisms

Beyond receptor binding, indole compounds are known to interact with various enzymes. The tryptophan metabolic pathway, which produces indole derivatives, involves several key enzymes. nih.gov For instance, tryptophan is converted to indole-3-acetamide (B105759) by tryptophan monooxygenase in some bacteria. nih.gov In humans, serotonin is metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase to form 5-HIAA. caldic.com Given its structure, this compound could potentially interact with enzymes involved in monoamine metabolism.

Research has also demonstrated that synthetic indole-3-acetamide derivatives can act as potent enzyme inhibitors. nih.gov A study on a series of 24 indole-3-acetamide derivatives revealed significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. nih.gov Several of these compounds exhibited inhibition comparable to the standard drug acarbose. nih.gov Molecular docking studies suggest that these compounds bind to the active site of the α-amylase enzyme, establishing key interactions that block its catalytic activity. nih.gov This highlights a potential therapeutic application for this class of compounds in managing conditions related to carbohydrate metabolism. nih.gov

Table 2: α-Amylase Inhibitory Activity of Selected Indole-3-acetamide Derivatives

| Compound | IC50 (μM) |

| Derivative 6 | 1.09 ± 0.11 |

| Derivative 11 | 1.15 ± 0.09 |

| Derivative 15 | 1.10 ± 0.05 |

| Derivative 18 | 1.12 ± 0.13 |

| Acarbose (Standard) | 0.92 ± 0.40 |

| Source: Adapted from research on Indole-3-acetamides as Potential Antihyperglycemic and Antioxidant Agents. nih.gov |

In Vitro Cellular Model Systems for Mechanistic Elucidation

To understand the specific cellular effects and mechanisms of action of this compound, various in vitro cellular models are employed. These systems allow for controlled investigation of the compound's impact on cellular processes.

One such model is the RBL-2H3 cell line, a rat basophilic leukemia cell line commonly used to study mast cell degranulation and allergic responses. Recent research has shown that this compound, along with other tryptophan metabolites like tryptamine (B22526) and kynurenine (B1673888), can inhibit the degranulation of RBL-2H3 cells. researchgate.net This suggests a potential role for the compound in modulating immune responses, specifically those involving mast cell activation. researchgate.net

In addition to mammalian cell lines, other model systems can be used to explore the broader biological activities of indole compounds. For example, in vitro studies using the nematode Caenorhabditis elegans have been employed to assess the nematicidal activity of various indole derivatives. nih.gov Such models are valuable for identifying novel biological activities and understanding the fundamental molecular interactions of these compounds in a living organism. These diverse cellular models are crucial for elucidating the precise molecular targets and downstream functional consequences of this compound activity.

Future Directions and Emerging Research Avenues

Elucidation of Novel Biosynthetic and Degradative Pathways

A fundamental gap in our knowledge is the precise metabolic network surrounding 5-Hydroxyindole-3-acetamide. While the major metabolic pathways of its precursor, serotonin (B10506) (5-hydroxytryptamine), are well-documented, the enzymatic processes leading to the formation and breakdown of the acetamide (B32628) derivative are not fully understood. Future research must focus on identifying and characterizing the enzymes and pathways responsible for its lifecycle.

The primary route for serotonin degradation involves oxidative deamination by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde, which is then oxidized by aldehyde dehydrogenase (ALDH) to 5-hydroxyindoleacetic acid (5-HIAA). utupub.fiixcela.comwikipedia.org Another potential pathway involves cytochrome P450 enzymes (CYP2B6, 2C9, 2C19), which can also biotransform serotonin. nih.gov However, the formation of an acetamide group suggests alternative or additional enzymatic steps.

One potential biosynthetic route could be analogous to pathways observed in bacteria for the synthesis of indole-3-acetic acid, which involves the action of nitrile hydratase on indole-3-acetonitrile (B3204565) to form indole-3-acetamide (B105759), followed by an amidase. nih.gov Investigating whether mammalian systems possess enzymes with similar activities that could act on a 5-hydroxyindole-containing substrate is a critical research avenue. This would involve screening tissue homogenates for the ability to convert potential precursors, like 5-hydroxyindole-3-acetonitrile, into this compound.

Conversely, the degradative pathways are also unknown. Research should aim to identify specific amidases or other hydrolases capable of cleaving the acetamide bond, potentially converting the molecule back to 5-hydroxyindoleacetic acid or another related metabolite. Identifying these enzymes is crucial for understanding the regulation of this compound's availability and signaling duration.

Table 1: Key Enzymes in Related Indoleamine Metabolic Pathways

| Enzyme Family | Specific Enzyme(s) | Role in Serotonin/Indoleamine Metabolism | Potential Relevance to this compound |

|---|---|---|---|

| Tryptophan Hydroxylase (TPH) | TPH1, TPH2 | Rate-limiting enzyme in serotonin biosynthesis; converts L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). researchgate.netoup.com | Catalyzes the initial step in the synthesis of the 5-hydroxyindole (B134679) core structure. |

| Aromatic L-amino acid decarboxylase (AADC) | AADC | Converts 5-HTP to serotonin (5-hydroxytryptamine). utupub.fioup.com | Produces the immediate precursor to many 5-hydroxyindole derivatives. |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Catalyzes the oxidative deamination of serotonin to 5-hydroxyindoleacetaldehyde. utupub.fiwikipedia.org | A primary catabolic enzyme for the serotonin precursor; its inhibition could shunt metabolism towards alternative pathways. |

| Aldehyde Dehydrogenase (ALDH) | Multiple isoforms | Oxidizes 5-hydroxyindoleacetaldehyde to 5-hydroxyindoleacetic acid (5-HIAA). utupub.fiixcela.com | May be involved in pathways that compete with or follow acetamide formation/degradation. |

| Nitrile Hydratase / Amidase | Bacterial enzymes | Converts indole-3-acetonitrile to indole-3-acetamide and then to indole-3-acetic acid. nih.gov | Represents a potential novel pathway for the formation and degradation of the acetamide group in mammalian systems. |

Systems Biology Approaches to Indoleamine Metabolism and Signaling

The biological impact of this compound is likely not due to a single, linear pathway but rather emerges from its interactions within a complex metabolic and signaling network. A systems biology approach, integrating multiple layers of biological information ("multi-omics"), is essential to construct a comprehensive model of its function. frontiersin.orgnih.gov

Future research should leverage multi-omics strategies to understand how this compound levels are regulated and what downstream effects its presence elicits. rsc.orgmdpi.com This would involve:

Metabolomics: Profiling the full spectrum of small molecules in a biological system to identify novel precursors, degradation products, and other metabolites whose levels correlate with this compound.

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in response to varying levels of this compound to identify the genes and pathways it may regulate.

Proteomics: Quantifying changes in protein expression and post-translational modifications to uncover the cellular machinery that responds to or metabolizes the compound.

Computational Modeling: Integrating these large datasets to build predictive models of the indoleamine metabolic network. researchgate.net These models can simulate metabolic flux, identify key regulatory nodes, and generate testable hypotheses about the compound's function and interactions with other pathways, such as the kynurenine (B1673888) pathway. nih.gov

Such an approach could reveal, for example, whether the production of this compound is upregulated under specific physiological or pathological conditions, and how it might influence broader metabolic states or signaling cascades.

Rational Design of Indole-Based Chemical Probes for Receptor Deconvolution

A major question is how this compound exerts its biological effects. It may act as a signaling molecule by binding to one or more of the numerous serotonin (5-HT) receptors or to novel, as-yet-unidentified targets. hellobio.comresearchgate.netebi.ac.uk The fourteen known subtypes of serotonin receptors, most of which are G protein-coupled receptors (GPCRs), mediate a vast array of physiological processes. researchgate.net Determining the receptor interaction profile of this compound is a key priority.

Future efforts should be directed towards the rational design and synthesis of chemical probes based on the this compound scaffold. rsc.orgrsc.org This chemical biology approach would enable the systematic deconvolution of its molecular targets. nih.gov Key strategies include:

Pharmacophore Modeling and Virtual Screening: Using the structure of this compound to computationally screen libraries of known receptor structures to predict potential binding interactions. biorxiv.org

Synthesis of Labeled Analogs: Creating derivatives of this compound that incorporate photo-affinity labels or "click chemistry" handles. These probes can be used in cell or tissue preparations to covalently label binding partners, which can then be isolated and identified using proteomic techniques.

Development of Fluorescent Probes: Designing and synthesizing fluorescent analogs that retain the binding properties of the parent molecule. nih.govmdpi.comsioc-journal.cn These tools would allow for visualization of receptor binding and trafficking in living cells, providing insights into the cellular response to the compound.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic modifications to the indole (B1671886) ring, hydroxyl group, and acetamide side chain. Testing these compounds in functional assays will reveal the structural features essential for biological activity and receptor binding, guiding the development of more potent and selective agonists or antagonists.

By developing this molecular toolkit, researchers can definitively identify the receptors and other proteins that interact with this compound, thereby unlocking the secrets of its signaling functions within the complex landscape of neurochemistry.

Q & A

Q. How can metabolomic profiling elucidate this compound’s interactions with gut microbiota?

- Multi-Omics Integration : Pair fecal metagenomics with serum metabolomics to identify bacterial taxa (e.g., Clostridium spp.) that modulate 5-HIAA levels .

- Mechanistic Insights : B. bassiana biotransformations show oxygen-dependent indole derivative production, linking microbial redox states to host metabolite levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.